7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile
Description
Properties
IUPAC Name |
7-amino-2H-benzotriazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNPRRXEPMGITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593165 | |
| Record name | 7-Amino-2H-benzotriazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211096-53-6 | |
| Record name | 7-Amino-2H-benzotriazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amino-Substituted Precursors
One of the primary synthetic routes to 7-Amino-1H-benzo[d]triazole-4-carbonitrile involves the cyclization of appropriately substituted amino precursors, often derived from ortho-substituted aromatic amines and malononitrile derivatives.
- Starting Materials: 2-aminobenzonitrile derivatives or 2-aminophenyl compounds reacted with malononitrile or related nitrile sources.
- Reaction Conditions: Typically involves refluxing in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, sometimes under acidic or basic catalysis.
- Mechanism: The amino group facilitates nucleophilic attack and ring closure to form the triazole ring, while the nitrile group is introduced or retained at the 4-position.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The cyclization approach is well-established for synthesizing 7-amino-substituted triazoles with nitrile groups, often yielding products in the 70–89% range under optimized conditions.
- The click chemistry (1,3-dipolar cycloaddition) method offers excellent regioselectivity and is adaptable to various substituted azides and alkynes, facilitating the synthesis of 7-amino-1H-benzo[d]triazole-4-carbonitrile analogs with high purity and yield.
- Microwave-assisted cyclization and heterogeneous catalysis have been reported to improve reaction times and yields, making these methods attractive for scale-up and industrial applications.
- The presence of the amino group at position 7 and the nitrile at position 4 is critical for the biological and chemical properties of the compound, and synthetic methods are tailored to preserve and introduce these functionalities selectively.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro-7-amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile.
Reduction: 7-Amino-1H-benzo[d][1,2,3]triazole-4-amine.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The triazole ring’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar 1,2,3-Triazole-Containing Compounds
The 2021 comprehensive review on 1,2,3-triazole-containing compounds highlights structural and functional diversity within this class . Below, we compare 7-amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile with key analogs, focusing on substituent effects, bioactivity, and synthetic strategies.
Structural and Functional Differences
Key Observations :
- Amino and cyano groups in the target compound likely enhance hydrogen-bonding interactions with enzymes (e.g., kinases or proteases), similar to indole derivatives targeting Akt .
- Solubility challenges common in triazole derivatives (e.g., chalcones) are partially mitigated by polar substituents in the target compound .
- Activity against NSCLC : Chromene/coumarin analogs (1–6) show superior potency, suggesting that fused aromatic systems may outperform the benzo-triazole core in specific cancer models .
Insights :
- The target compound’s synthesis likely employs CuAAC , a staple in triazole chemistry due to its efficiency and regioselectivity .
- Microwave/ultrasound methods (e.g., for quinazoline derivatives) offer higher yields and shorter reaction times compared to conventional heating, a strategy applicable to the target compound .
- Structural confirmation relies on SHELX programs for XRD refinement, as demonstrated in related triazolo-pyrimidines .
Research Findings and Implications
- SAR Trends: The 4-cyano group may mimic the electron-withdrawing effects seen in pyrimidine derivatives, improving target engagement .
- Limitations: Poor solubility in unmodified triazoles (e.g., chalcones) underscores the need for prodrug strategies or nanoformulations for the target compound .
Biological Activity
7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile (CAS Number: 211096-53-6) is a heterocyclic compound belonging to the class of benzotriazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its unique structure, featuring an amino group and a carbonitrile functional group, allows for diverse chemical modifications that enhance its biological properties.
The molecular formula of this compound is with a molecular weight of 159.15 g/mol. The compound is characterized by a five-membered ring containing three nitrogen atoms, contributing to its pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅N₅ |
| Molecular Weight | 159.15 g/mol |
| CAS Number | 211096-53-6 |
| Solubility | Soluble in DMF |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of substituted benzenamines with sodium azide in the presence of a copper catalyst under controlled conditions. This method allows for high yields and the formation of the desired triazole ring structure.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various synthesized triazole derivatives for their antifungal and antibacterial activities. Among these compounds, some derivatives showed potent inhibition rates against fungal and bacterial growth compared to control substances .
Table: Antimicrobial Activity of Triazole Derivatives
| Compound ID | Antimicrobial Activity (Zone of Inhibition) | Remarks |
|---|---|---|
| Compound 5b | 20 mm | Excellent antifungal activity |
| Compound 5c | 18 mm | Strong antibacterial effects |
| Compound 7b | 22 mm | Broad-spectrum activity |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that modifications to the triazole structure can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives have been shown to inhibit cell proliferation in human cancer cell lines effectively .
Case Study: Cytotoxicity Against Cancer Cell Lines
A specific study focused on the cytotoxic effects of modified triazole compounds derived from this compound. The results indicated that several derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells.
| Compound ID | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 (Breast Cancer) |
| Compound B | 10 | HCT116 (Colon Cancer) |
The biological activity of this compound is believed to involve interaction with specific biological targets. The triazole moiety serves as a pharmacophore that can inhibit enzymes or interact with cellular receptors. For example, some studies suggest that these compounds may act as enzyme inhibitors in various biochemical pathways .
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development for both antimicrobial and anticancer therapies. Its ability to form complex molecular structures makes it suitable for further modifications aimed at enhancing efficacy and selectivity against target diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile?
Methodological Answer:
A two-step approach is typically employed:
Core Structure Formation : Cyclocondensation of ortho-substituted anilines with nitriles or cyanamides under acidic conditions. For example, refluxing 4-amino-triazole derivatives with aldehydes in ethanol and glacial acetic acid (as a catalyst) can yield substituted triazole intermediates .
Functionalization : Introduce the cyano group via nucleophilic substitution or cross-coupling reactions. Palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] under inert atmosphere is a common strategy for similar triazole-carbonitrile systems .
Key Considerations : Optimize reaction time and temperature to avoid decomposition of the amino group. Purification via silica gel chromatography or recrystallization (e.g., using DCM/EtOH mixtures) is critical for isolating high-purity products .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
A multi-technique analytical workflow is recommended:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the aromatic protons (δ 7.5–8.5 ppm for benzo-triazole), amino group (δ 5.0–6.0 ppm, broad), and cyano carbon (δ 115–120 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₅N₅ requires m/z 179.0542).
- Infrared Spectroscopy (IR) : Confirm NH₂ (3200–3400 cm⁻¹) and CN (2200–2250 cm⁻¹) stretches .
- Elemental Analysis : Ensure <1% deviation for C, H, N content.
Advanced: What computational strategies are effective for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites, aiding in predicting reaction pathways .
- Molecular Docking : Dock the compound into target proteins (e.g., kinases or oxidases) using AutoDock Vina. Parameterize the cyano group’s partial charges with Gaussian 09 .
- MD Simulations : Study solvation effects in aqueous or DMSO environments using GROMACS to assess stability under experimental conditions .
Advanced: How can researchers resolve discrepancies in reported spectroscopic data for derivatives of this compound?
Methodological Answer:
Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-Fluoro-1-methyl-benzo-triazole derivatives ).
Experimental Reproducibility : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize solvent or oxygen artifacts.
Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?
Methodological Answer:
Derivative Synthesis : Modify substituents (e.g., replace the amino group with acyl or alkyl moieties) using methods like reductive amination or Ullmann coupling .
Biological Assays : Screen derivatives against target enzymes (e.g., antimicrobial or anticancer assays). Use IC₅₀ values to correlate electronic properties (DFT-calculated σ/π parameters) with activity .
Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize lead compounds .
Advanced: What mechanistic insights are critical for optimizing catalytic reactions involving this compound?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., cyano group participation in nucleophilic attacks) .
- Isotope Labeling : Use ¹⁵N-labeled amino groups to track regioselectivity in cycloaddition reactions .
- Computational Mechanistics : Simulate transition states with Gaussian 09 to identify steric/electronic barriers in triazole ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
